molecular formula C7H5ClIN3 B12930642 5-Chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine

5-Chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine

Cat. No.: B12930642
M. Wt: 293.49 g/mol
InChI Key: JARTWXNFOXHSGV-UHFFFAOYSA-N
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Description

5-Chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-c]pyrimidine family These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-c]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the synthesis process is crucial for industrial applications, and methods like microwave-assisted synthesis and catalytic processes are often employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while oxidation can produce various oxidized forms of the compound .

Scientific Research Applications

5-Chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of halogen atoms enhances its binding affinity and specificity. The exact pathways involved depend on the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[1,2-a]pyridines
  • Imidazo[1,2-b]pyridazines
  • Imidazo[1,2-c]quinazolines

Uniqueness

5-Chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and binding affinity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H5ClIN3

Molecular Weight

293.49 g/mol

IUPAC Name

5-chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine

InChI

InChI=1S/C7H5ClIN3/c1-4-5(9)6-10-2-3-12(6)7(8)11-4/h2-3H,1H3

InChI Key

JARTWXNFOXHSGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC=CN2C(=N1)Cl)I

Origin of Product

United States

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